N,N'-bis(5-methylpyridin-2-yl)pentanediamide
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Overview
Description
N,N’-bis(5-methylpyridin-2-yl)pentanediamide is a chemical compound with the molecular formula C17H20N4O2 It is known for its unique structure, which includes two 5-methylpyridin-2-yl groups attached to a pentanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(5-methylpyridin-2-yl)pentanediamide typically involves the reaction of 5-methylpyridin-2-amine with a suitable pentanediamide precursor. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for N,N’-bis(5-methylpyridin-2-yl)pentanediamide are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(5-methylpyridin-2-yl)pentanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The pyridine rings can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid mixture.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N,N’-bis(5-methylpyridin-2-yl)pentanediamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N,N’-bis(5-methylpyridin-2-yl)pentanediamide involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(2-pyridyl)pentanediamide
- N,N’-bis(3-methylpyridin-2-yl)pentanediamide
- N,N’-bis(4-methylpyridin-2-yl)pentanediamide
Uniqueness
N,N’-bis(5-methylpyridin-2-yl)pentanediamide is unique due to the presence of the 5-methyl group on the pyridine rings, which can influence its reactivity and binding properties. This structural feature can enhance its selectivity and potency in various applications compared to its analogs .
Properties
Molecular Formula |
C17H20N4O2 |
---|---|
Molecular Weight |
312.37 g/mol |
IUPAC Name |
N,N'-bis(5-methylpyridin-2-yl)pentanediamide |
InChI |
InChI=1S/C17H20N4O2/c1-12-6-8-14(18-10-12)20-16(22)4-3-5-17(23)21-15-9-7-13(2)11-19-15/h6-11H,3-5H2,1-2H3,(H,18,20,22)(H,19,21,23) |
InChI Key |
SYCSSFABQZXVQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)CCCC(=O)NC2=NC=C(C=C2)C |
Origin of Product |
United States |
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